N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that features a combination of aromatic, nitro, methoxy, tetrazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Tetrazole Formation: Synthesis of the tetrazole ring, often through cyclization reactions.
Thioether Formation: Introduction of the sulfanyl group.
Acetamide Formation: Coupling of the acetamide group to the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the development of new materials with specific properties.
Chemical Research: As a reagent or catalyst in various organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like nitro, methoxy, and tetrazole could play a role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)-acetamide: Lacks the tetrazole and sulfanyl groups.
N-(4-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the methoxy group.
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the nitro group.
Uniqueness
The combination of functional groups in N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-16-11(13-14-15-16)22-6-10(18)12-8-4-3-7(21-2)5-9(8)17(19)20/h3-5H,6H2,1-2H3,(H,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIQMYCWBPJXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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